molecular formula C18H23ClN4O3S B2354910 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1330299-74-5

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

Cat. No.: B2354910
CAS No.: 1330299-74-5
M. Wt: 410.92
InChI Key: FZMHXXLWOHCBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O3S and its molecular weight is 410.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic compound with notable pharmacological potential. This compound, characterized by its unique structural components, including a thiazole and isoxazole moiety, has been the subject of various studies focusing on its biological activity, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O3C_{18}H_{22}ClN_{3}O_{3}, and it has a molecular weight of approximately 409.9 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Dimethylamino group : Enhances solubility and bioavailability.
  • Thiazole ring : Associated with diverse biological activities, including anti-inflammatory and anticancer properties.
  • Isoxazole moiety : Known for its role in modulating various biological processes.
PropertyValue
Molecular FormulaC18H22ClN3O3
Molecular Weight409.9 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The exact mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with specific biological targets, such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

  • Enzyme Inhibition : The compound appears to exhibit inhibitory effects on enzymes associated with inflammatory processes, potentially through competitive inhibition mechanisms.
  • Receptor Interaction : It may also act as an antagonist at certain receptor sites, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiazole and isoxazole have shown promise in inhibiting tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects : The compound's potential to mitigate inflammation has been investigated through assays measuring cytokine release and enzyme activity linked to inflammatory responses.

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxic effects on cancer cells
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S.ClH/c1-11-6-7-14(24-5)15-16(11)26-18(19-15)22(9-8-21(3)4)17(23)13-10-12(2)25-20-13;/h6-7,10H,8-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMHXXLWOHCBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=NOC(=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.